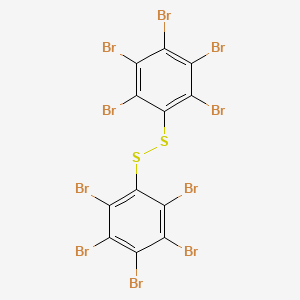
1,1'-Disulfanediylbis(pentabromobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Disulfanediylbis(pentabromobenzene) is an organic compound with the molecular formula C12H4Br10S2. It is a brominated aromatic compound, characterized by the presence of two pentabromobenzene rings connected by a disulfide bond. This compound is known for its high bromine content, making it useful in various applications, particularly as a flame retardant.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Disulfanediylbis(pentabromobenzene) can be synthesized through the bromination of 1,1’-disulfanediylbis(benzene). The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination of the benzene rings.
Industrial Production Methods
Industrial production of 1,1’-Disulfanediylbis(pentabromobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
化学反应分析
Types of Reactions
1,1’-Disulfanediylbis(pentabromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where one or more bromine atoms are replaced by other substituents.
Reduction Reactions: The disulfide bond can be reduced to thiol groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium is employed.
Major Products
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Reduction: Thiol derivatives are formed.
Oxidation: Sulfone derivatives are produced.
科学研究应用
1,1’-Disulfanediylbis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and other materials due to its high bromine content.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of flame-retardant materials, electronics, and other industrial applications.
作用机制
The mechanism of action of 1,1’-Disulfanediylbis(pentabromobenzene) primarily involves its ability to interfere with combustion processes. The high bromine content allows it to release bromine radicals upon heating, which then react with free radicals generated during combustion, thereby inhibiting the propagation of the flame. This makes it an effective flame retardant.
相似化合物的比较
Similar Compounds
1,1’-Disulfanediylbis(pentachlorobenzene): Similar structure but with chlorine atoms instead of bromine.
Decabromodiphenyl ether: Another brominated flame retardant with a different structural arrangement.
Hexabromocyclododecane: A cyclic brominated flame retardant.
Uniqueness
1,1’-Disulfanediylbis(pentabromobenzene) is unique due to its specific disulfide linkage and high bromine content, which provide distinct flame-retardant properties compared to other brominated compounds. Its structure allows for specific interactions and reactivity that are not observed in other similar compounds.
属性
CAS 编号 |
52735-61-2 |
|---|---|
分子式 |
C12Br10S2 |
分子量 |
1007.3 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12Br10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI 键 |
LGXISKQYIKXYTC-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)SSC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


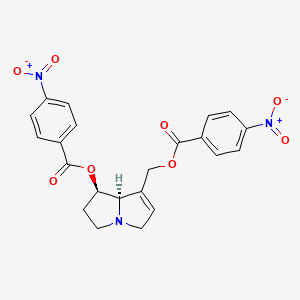

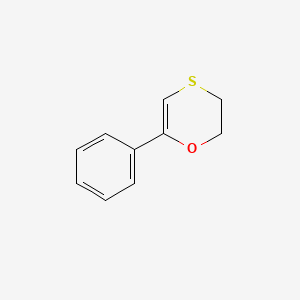

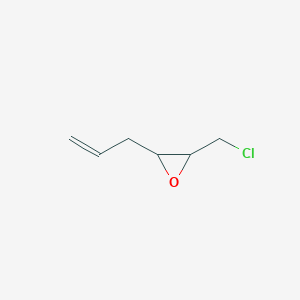
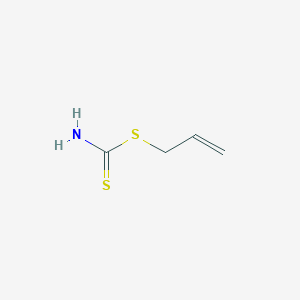

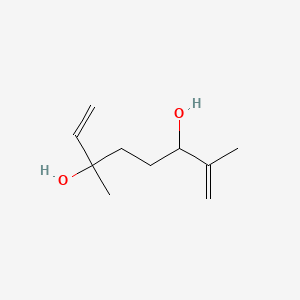
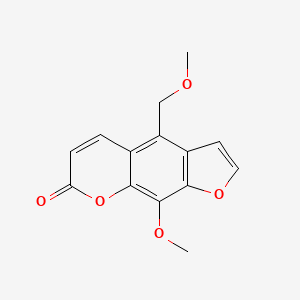
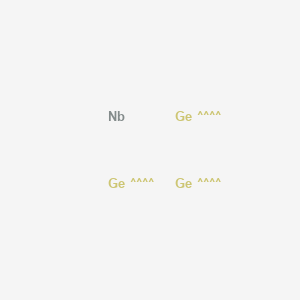


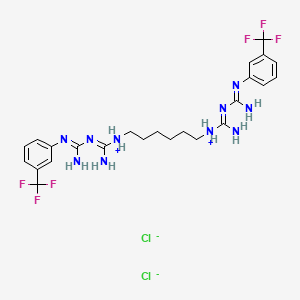
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
